molecular formula C9H8FN B1303432 2-(3-Fluoro-5-methylphenyl)acetonitrile CAS No. 518070-21-8

2-(3-Fluoro-5-methylphenyl)acetonitrile

Cat. No. B1303432
CAS RN: 518070-21-8
M. Wt: 149.16 g/mol
InChI Key: YFJTYGYGDNXMML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated acetonitrile compounds has been explored in various studies. For instance, a fluorinated α-aminonitrile compound was synthesized following a 'green protocol' and characterized through elemental, spectral, and X-ray crystallographic analyses . This approach emphasizes the importance of environmentally friendly methods in chemical synthesis. Similarly, the synthesis of 2-(2-hydroxyphenyl)acetonitriles was achieved through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions, showcasing a concise method for producing such compounds . Additionally, 3-amino-2,4-dicarbonitrile-5-methylbiphenyls were synthesized using a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, highlighting the efficiency of the mechanochemical grindstone method .

Molecular Structure Analysis

The molecular structure of fluorinated acetonitrile compounds has been extensively studied. The crystal structure of a specific α-aminonitrile was solved using single-crystal X-ray diffraction data, revealing that it crystallizes in the orthorhombic space group Pbca . The equilibrium geometry of such molecules can be obtained and analyzed using DFT-B3LYP/6-311++G(d,p) methods, providing insights into their structural properties .

Chemical Reactions Analysis

The reactivity of fluorinated acetonitrile compounds has been analyzed using various molecular descriptors. For example, the reactivity of the α-aminonitrile compound was explained through local and global molecular descriptors, and reactivity surfaces were also analyzed . The electrochemical reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile was studied, showing cleavage of carbon-sulphur and/or carbon-fluorine bonds, leading to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitrile compounds are crucial for their potential applications. The synthesized α-aminonitrile compound was characterized spectroscopically, and its vibrational and NMR analyses were performed by comparing calculated spectra with experimental observations . The optical, thermal, and electroluminescence properties of 2-(1H-indol-3-yl)acetonitrile-based fluorophores were studied, showing high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications . The electronic structures of these fluorophores in the ground and excited states were studied using DFT and TDDFT methods, further contributing to the understanding of their properties .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, underscores the significance of fluoro-substituted compounds in pharmaceutical manufacturing. The process involves a cross-coupling reaction, highlighting the challenges and innovations in synthesizing fluoro-substituted aromatics efficiently and safely, despite issues with reagent costs and toxicity (Qiu et al., 2009).

Fluorine Chemistry in Cancer Treatment

Fluorine chemistry's role in advancing cancer treatment, particularly through fluorinated pyrimidines like 5-Fluorouracil (5-FU), is substantial. These compounds, essential in treating over 2 million cancer patients annually, have seen developments in synthesis methods, including incorporation of isotopes for studying metabolism and biodistribution, and insights into their mechanism of action on nucleic acids. Such advancements underline the pivotal role of fluorine substitution in pharmaceuticals (Gmeiner, 2020).

Fluorophosphate Cathodes in Battery Technology

The study of fluorophosphate cathodes, specifically NaxV2(PO4)2O2yF3–2y, for sodium-ion batteries illustrates the broader applications of fluorinated compounds beyond pharmaceuticals. The research into these materials' structure and dynamics aims to overcome limitations in sodium extraction, which is critical for developing competitive sodium-ion cathodes. This work exemplifies the impact of fluorine chemistry in enhancing energy storage technologies (Dacek et al., 2016).

Fluorinated Liquid Crystals for Display Technologies

Fluorinated liquid crystals represent another application area, where the introduction of fluorine atoms significantly alters materials' properties such as melting points, mesophase transitions, and optical characteristics. These modifications have direct implications for the development of advanced liquid crystal displays, showcasing the utility of fluorinated compounds in materials science and engineering (Hird, 2007).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H301, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(3-fluoro-5-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJTYGYGDNXMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380942
Record name 2-(3-fluoro-5-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-5-methylphenyl)acetonitrile

CAS RN

518070-21-8
Record name 3-Fluoro-5-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518070-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-fluoro-5-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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